3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that combines the structural features of thiophene, pyrrole, and isoxazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-thiophen-3-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H8N2OS/c1-3-10-9-7(1)8(11-12-9)6-2-4-13-5-6/h2,4-5,10H,1,3H2 |
InChI Key |
FJXWEHXCIDATHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate pyrrole and isoxazole precursors under controlled conditions. For instance, the reaction may involve the use of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and various substituted thiophene and pyrrole derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrrolo[3,2-d]isoxazole derivatives. For instance, derivatives containing thiophene rings have shown promising activity against various fungal strains. In a study evaluating novel derivatives, compounds demonstrated significant antifungal activity with effective concentrations (EC50) lower than existing antifungal agents .
| Compound | EC50 (µg/mL) | Comparison |
|---|---|---|
| 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | 5.52 | Better than drazoxolon (19.46) |
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This inhibition could lead to the development of new anti-inflammatory drugs based on this scaffold.
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been well documented. The structural features of this compound make it a candidate for further exploration in cancer therapeutics. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines .
Case Study 1: Antifungal Derivatives
A series of thiophene derivatives were synthesized and evaluated for their antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited significantly lower EC50 values compared to traditional antifungals, suggesting a strong potential for clinical application .
Case Study 2: Anti-inflammatory Mechanism Exploration
In silico studies were conducted to assess the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated favorable interactions that warrant further experimental validation to confirm its efficacy as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and enzymes involved in cell cycle regulation . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole: Exhibits similar anticancer activity but with different substituents.
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole: Another isoxazole derivative with notable biological activity.
Uniqueness
3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of thiophene, pyrrole, and isoxazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiophene ring with a pyrrolo[3,2-d]isoxazole framework. This structural combination is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 180.24 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Case Study : In vitro assays revealed that this compound exhibited IC50 values ranging from 10 µM to 20 µM against human leukemia cell lines (K562) and breast cancer cells (MCF7) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models, administration of the compound resulted in reduced edema and inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyrrolo rings can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiophene | Increased cytotoxicity against cancer cells |
| Alteration of Isomeric Forms | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
